REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].N1C=CC=CC=1.[F:12][C:13]([F:24])([F:23])[C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][N:15]=1>C(Cl)Cl>[CH3:5][O:4][N:3]([CH3:2])[C:18](=[O:19])[C:17]1[CH:21]=[CH:22][C:14]([C:13]([F:24])([F:23])[F:12])=[N:15][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=C(C(=O)Cl)C=C1)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with 150 mL of saturated aq. NaHCO3 solution
|
Type
|
STIRRING
|
Details
|
stirred for about 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with CH2Cl2 (50 mL)
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with aq. NaHCO3 solution (100 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in toluene (about 50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a colorless oil (with a small amount of crystalline material) (19.1 g, 92%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CON(C(C1=CN=C(C=C1)C(F)(F)F)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |